4'-Bromo-2-(2-fluorophenyl)acetophenone

Vue d'ensemble

Description

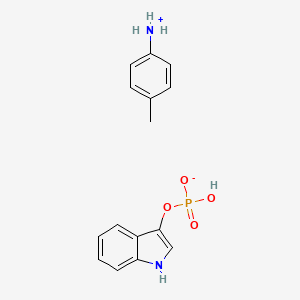

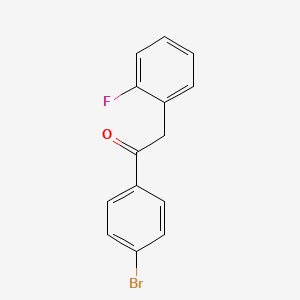

4’-Bromo-2-(2-fluorophenyl)acetophenone is a chemical compound with the molecular formula C14H10BrFO. It has a molecular weight of 293.14 . It is a white solid .

Synthesis Analysis

The synthesis of similar compounds like 2-Bromo-4’-fluoroacetophenone involves bromination of acetophenone in the presence of anhydrous aluminum chloride . The bromine is added gradually with stirring, and the reaction is carried out in an ice bath . After the bromine has been added, the ether and dissolved hydrogen bromide are removed under reduced pressure .Molecular Structure Analysis

The linear formula of 4’-Bromo-2-(2-fluorophenyl)acetophenone is C14H10BrFO . The InChI code is 1S/C14H10BrFO/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16/h1-8H,9H2 .Physical And Chemical Properties Analysis

4’-Bromo-2-(2-fluorophenyl)acetophenone is a white solid . It has a molecular weight of 293.14 . The linear formula is C14H10BrFO .Applications De Recherche Scientifique

Biological Baeyer–Villiger Oxidation of Acetophenones

A study by Moonen, Rietjens, and Van Berkel (2001) utilized 19F nuclear magnetic resonance (NMR) to characterize the biological Baeyer–Villiger oxidation of various fluorinated acetophenones, demonstrating the conversion of these compounds into valuable synthons for the production of industrially relevant chemicals. This research highlights the potential of using fluorinated acetophenones in enzymatic processes to create useful intermediates in chemical synthesis (Moonen, Rietjens, & Van Berkel, 2001).

Physico-Chemical and Spectroscopic Properties

Trivedi et al. (2015) investigated the impact of biofield energy treatment on 4-bromoacetophenone, revealing significant effects on its physical, thermal, and spectral properties. This study suggests that such treatments could modify the characteristics of acetophenone derivatives, potentially impacting their utility in various applications (Trivedi et al., 2015).

Photoinitiated DNA Cleavage

Wender and Jeon (1999) explored 4'-bromoacetophenone derivatives as photoinducible DNA cleaving agents, synthesizing pyrrolecarboxamide-conjugated 4'-bromoacetophenones and demonstrating their activity in cleaving DNA upon irradiation. This research indicates the potential of these compounds in developing new therapeutic agents or tools for genetic engineering (Wender & Jeon, 1999).

Enantioselective Microbial Reduction

Patel et al. (2004) reported the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone to (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol, showcasing the use of biocatalysis in producing chiral intermediates for pharmaceutical applications. This study illustrates the potential for utilizing acetophenone derivatives in the synthesis of enantiomerically pure compounds (Patel et al., 2004).

Carboxylic Acids Derivatization

Ingalls et al. (1984) described the use of 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester for the preparation of carboxylic acid 4'-bromophenacyl ester derivatives, facilitating spectrophotometric detection in high-performance liquid chromatography. This method highlights the role of acetophenone derivatives in analytical chemistry for enhancing detection and analysis of carboxylic acids (Ingalls et al., 1984).

Safety and Hazards

4’-Bromo-2-(2-fluorophenyl)acetophenone is considered hazardous. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, wearing personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIICZPWRDMJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642341 | |

| Record name | 1-(4-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898784-65-1 | |

| Record name | 1-(4-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

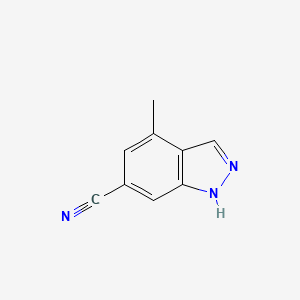

![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1613794.png)

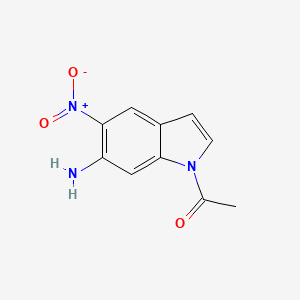

![3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613795.png)

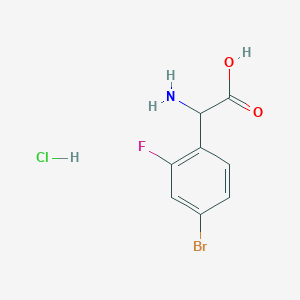

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1613798.png)

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613800.png)